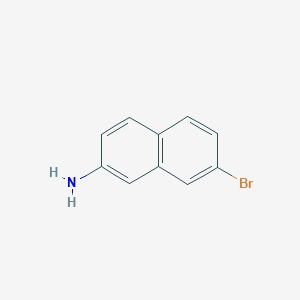
7-Bromonaphthalen-2-amine
Cat. No. B1613717
Key on ui cas rn:
590417-30-4
M. Wt: 222.08 g/mol
InChI Key: UBCSLTJTBSFUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08741901B2
Procedure details


A mixture of the product from Step C (6.0 g, 30 mmol) and 6 M HCl (13.4 ml) was stirred at room temperature until a solid formed. The mixture was cooled to 0° C. and a solution of sodium nitrite (1.9 g, 30 mmol) in water (5.6 ml) was slowly added keeping the temperature below 5° C. The resulting brown slurry was stirred at 0° C. for 15 minutes and then a solution of copper(I) chloride (3.3 g, 30 mmol) in 6 M HCl (15.4 ml) was added. The mixture was stirred at 0° C. for 10 minutes, then warmed to room temperature and stirred at 60° C. for 30 minutes. After cooling to room temperature, dichloromethane was added. The mixture was filtered through diatomaceous earth and the filtrate was extracted with dichloromethane three times. The combined organic layers were washed with water and dried over magnesium sulfate to give 7-bromo-1-chloronaphthalene (2.8 g, 43%) after chromatography (100% hexanes): 1H NMR (300 MHz, DMSO-d6) δ 8.30 (d, J=1.8 Hz, 1H), 7.96-8.02 (m, 2H), 7.74-7.78 (m, 2H), 7.55 (t, J=7.8 Hz, 1H).






Name
copper(I) chloride
Quantity
3.3 g
Type
catalyst
Reaction Step Four

Yield
43%
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([Br:12])=[CH:7][CH:8]=2)[CH:3]=1.N([O-])=O.[Na+].[Cl:17]CCl>O.Cl.[Cu]Cl>[Br:12][C:6]1[CH:5]=[C:4]2[C:9]([CH:10]=[CH:11][CH:2]=[C:3]2[Cl:17])=[CH:8][CH:7]=1 |f:1.2|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
5.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
15.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
copper(I) chloride
|
|
Quantity
|
3.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature until a solid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting brown slurry was stirred at 0° C. for 15 minutes
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 0° C. for 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 60° C. for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through diatomaceous earth
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted with dichloromethane three times
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2C=CC=C(C2=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.8 g | |
| YIELD: PERCENTYIELD | 43% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
